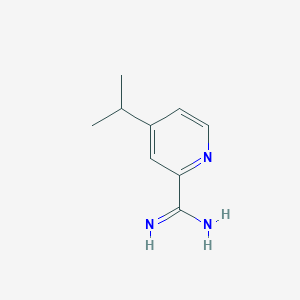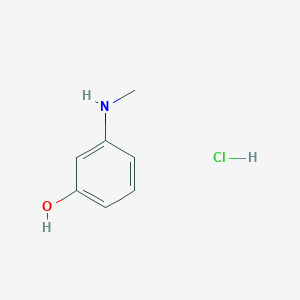
3-(Methylamino)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)phenol hydrochloride is an organic compound with the molecular formula C7H9NO·HCl. It is a derivative of phenol, where the hydroxyl group is substituted with a methylamino group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)phenol hydrochloride typically involves the methylation of m-aminophenol. One common method involves treating m-aminophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or ethanol at room temperature. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the methylation of m-aminophenol followed by the addition of hydrochloric acid to form the hydrochloride salt. The final product is then isolated and purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)phenol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Industry: It is used in the manufacture of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Methylamino)phenol hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The methylamino group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, the phenolic hydroxyl group can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: Similar structure but lacks the methyl group.
4-(Methylamino)phenol: The methylamino group is positioned differently on the phenol ring.
N-Methyl-4-hydroxyphenethylamine: Contains a similar functional group but with an extended carbon chain.
Uniqueness
3-(Methylamino)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methylamino and hydroxyl groups allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse scientific applications .
Properties
Molecular Formula |
C7H10ClNO |
|---|---|
Molecular Weight |
159.61 g/mol |
IUPAC Name |
3-(methylamino)phenol;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h2-5,8-9H,1H3;1H |
InChI Key |
HNZGVQVGWHBLGI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)
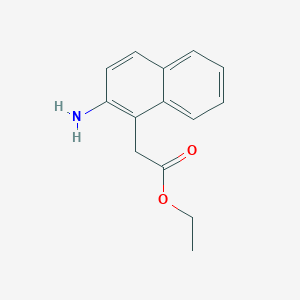
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
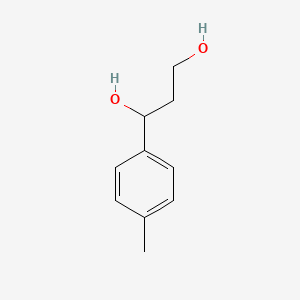
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
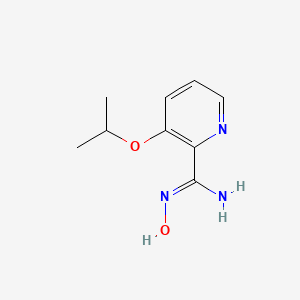
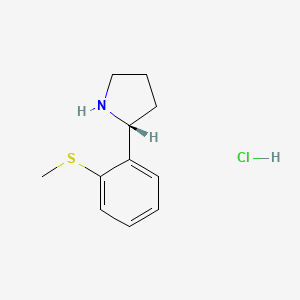


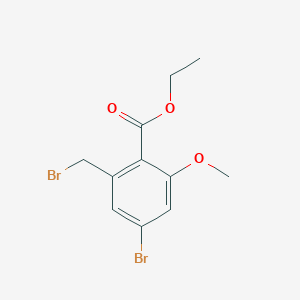

![7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13673934.png)

